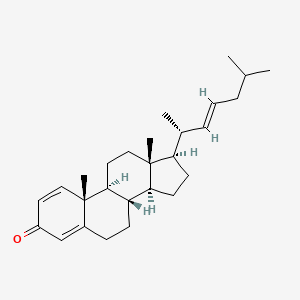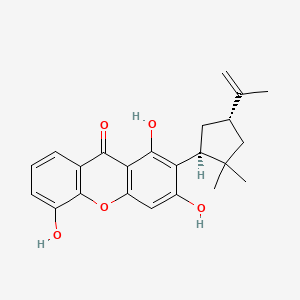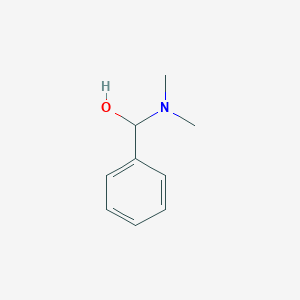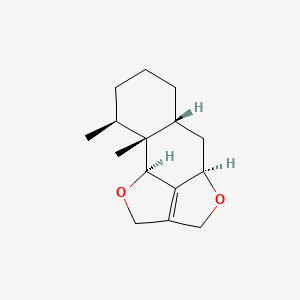![molecular formula C12H22N2O8 B1248823 O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B1248823.png)
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine is a glycosylated amino acid derivative. It is a non-proteinogenic amino acid that features an N-acetyl-alpha-D-galactosamine moiety linked via an alpha glycosidic bond to the hydroxyl group of the L-threonine residue. This compound is significant in the study of glycoproteins and glycosylation processes.
Wissenschaftliche Forschungsanwendungen
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and mechanisms.
Biology: Investigated for its role in protein glycosylation and its impact on protein function and stability.
Medicine: Studied for its potential role in disease markers and therapeutic targets, particularly in cancer research where glycosylation patterns are altered.
Industry: Utilized in the development of glycosylated pharmaceuticals and biotechnological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine typically involves the enzymatic transfer of an N-acetyl-alpha-D-galactosamine residue from an activated donor molecule, such as UDP-N-acetyl-alpha-D-galactosamine, to the hydroxyl group of L-threonine. This reaction is catalyzed by glycosyltransferases, specifically UDP-N-acetyl-alpha-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using recombinant glycosyltransferases expressed in microbial systems. These systems can be optimized for high-yield production through fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the threonine residue can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group of the N-acetyl moiety can be reduced to form corresponding alcohols.
Substitution: The glycosidic bond can be cleaved and substituted with other glycosyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or enzymatic conditions can facilitate the cleavage and substitution of the glycosidic bond.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new glycosylated derivatives.
Wirkmechanismus
The mechanism of action of O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine involves its incorporation into glycoproteins through enzymatic glycosylation. The N-acetyl-alpha-D-galactosamine moiety interacts with specific molecular targets, influencing protein folding, stability, and function. This glycosylation process is crucial for cell signaling, immune response, and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(N-acetyl-alpha-D-galactosaminyl)-L-serine: Similar in structure but with a serine residue instead of threonine.
O-(N-acetyl-alpha-D-glucosaminyl)-L-threonine: Contains an N-acetyl-alpha-D-glucosamine moiety instead of N-acetyl-alpha-D-galactosamine.
O-(N-acetyl-beta-D-galactosaminyl)-L-threonine: Features a beta glycosidic bond instead of an alpha bond.
Uniqueness
O-[2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl]-L-threonine is unique due to its specific alpha glycosidic linkage and the presence of the threonine residue, which can influence its biochemical properties and interactions compared to similar compounds.
Eigenschaften
Molekularformel |
C12H22N2O8 |
|---|---|
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C12H22N2O8/c1-4(7(13)11(19)20)21-12-8(14-5(2)16)10(18)9(17)6(3-15)22-12/h4,6-10,12,15,17-18H,3,13H2,1-2H3,(H,14,16)(H,19,20)/t4-,6-,7+,8-,9+,10-,12+/m1/s1 |
InChI-Schlüssel |
KUIFHYPNNRVEKZ-VIJRYAKMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1248742.png)
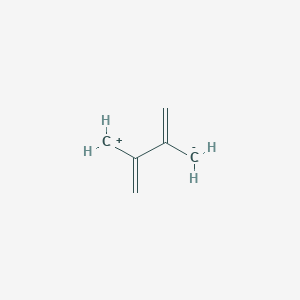
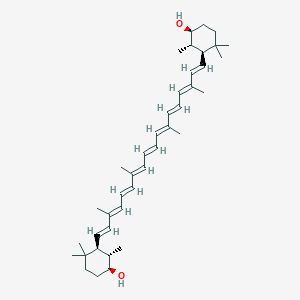

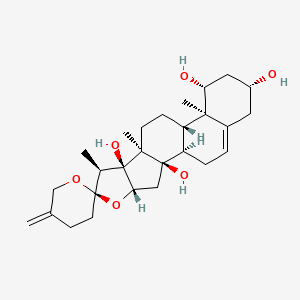

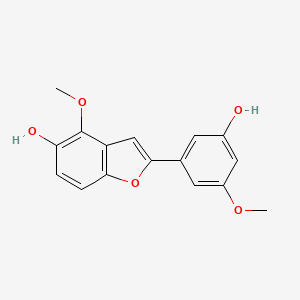
![[(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B1248753.png)
